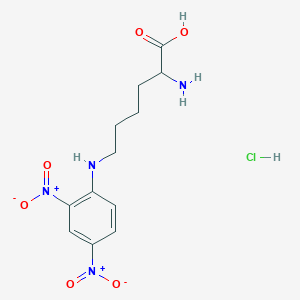

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride

説明

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride (CAS 14401-10-6) is a chemically modified lysine derivative where a 2,4-dinitrophenyl (DNP) group is covalently attached to the ε-amino group of L-lysine. Its molecular formula is C₁₂H₁₆ClN₄O₆ (or C₁₂H₁₇ClN₄O₆ depending on hydration), with a molecular weight of 347.73–348.74 g/mol . The compound is a yellow crystalline powder, typically stored at -20°C to ensure stability, and is used industrially as a biochemical tool.

特性

IUPAC Name |

2-amino-6-(2,4-dinitroanilino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O6.ClH/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22;/h4-5,7,9,14H,1-3,6,13H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVXDUOPLKVMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932331 | |

| Record name | N~6~-(2,4-Dinitrophenyl)lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14455-27-7 | |

| Record name | N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-(2,4-Dinitrophenyl)lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-(2,4-dinitrophenyl)-L-lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Substitution Reaction

L-lysine hydrochloride is dissolved in an alkaline aqueous solution (pH 9–10) to deprotonate the ε-amino group. 2,4-Dinitrofluorobenzene (DNFB) is introduced under controlled conditions, facilitating the substitution of the fluorine atom with the ε-amino group. The reaction is typically conducted at 40–50°C for 4–6 hours to maximize yield.

Key Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–50°C |

| pH | 9.0–10.0 |

| Molar Ratio (Lys:DNFB) | 1:1.2 |

| Reaction Time | 4–6 hours |

Intermediate Isolation

Post-reaction, the mixture is acidified to pH 3–4 using hydrochloric acid, precipitating the crude product. The precipitate is collected via filtration and washed with cold ethanol to remove unreacted DNFB and byproducts.

Industrial Production Methods

Industrial synthesis scales the laboratory procedure while optimizing for cost and yield. A patented method for related lysine derivatives provides a framework for large-scale production:

Scalable Reaction Setup

-

Solvent System : Aqueous-organic biphasic systems (e.g., water:ethanol 7:3) enhance reagent solubility and reduce side reactions.

-

Continuous Stirring : High-shear mixing ensures uniform reagent distribution, critical for consistent product quality.

-

In-line pH Monitoring : Automated pH adjustment maintains the reaction within the optimal alkaline range.

Purification Workflow

Industrial purification employs ion-exchange chromatography to isolate the target compound. For example, cationic exchange resins (e.g., Hydrogen 732 resin) effectively adsorb the product, which is then eluted using dilute ammonia.

Industrial Purification Metrics

| Step | Efficiency (%) | Purity (%) |

|---|---|---|

| Adsorption | 98 | 85 |

| Elution | 95 | 92 |

| Crystallization | 90 | 99 |

Purification and Crystallization Techniques

Ion-Exchange Chromatography

Cationic resins selectively bind the protonated lysine derivative, enabling separation from neutral or anionic impurities. Post-adsorption, elution with 2N ammonia yields a concentrated product solution, which is subsequently acidified to precipitate the hydrochloride salt.

Recrystallization Optimization

The hydrochloride salt is recrystallized from ethanol-water mixtures (70–80% ethanol) to enhance purity. Crystallization kinetics studies reveal that slow cooling (0.5°C/min) from 50°C to 5°C produces larger, higher-purity crystals.

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

Polarimetric analysis ensures the L-configuration of lysine is retained. Industrial batches report enantiomeric excess (EE) values ≥99.7% via chiral HPLC using a Crownpak CR(+) column.

Comparative Analysis of Methodologies

Laboratory vs. Industrial Synthesis

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 1–100 g | 1–100 kg |

| Yield | 70–75% | 85–90% |

| Purification | Filtration + Recrystallization | Ion-Exchange + Crystallization |

| Cost Efficiency | Low | High |

化学反応の分析

Types of Reactions

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

Substitution: The dinitrophenyl group can be substituted by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the dinitrophenyl group.

Common Reagents and Conditions

Oxidation: Common reagents include reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Hydrolysis: Acidic or basic solutions are used to facilitate the hydrolysis reaction.

Major Products Formed

Oxidation: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Hydrolysis: Formation of lysine and 2,4-dinitrophenol.

科学的研究の応用

Chemistry

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride serves as a reagent for the detection and quantification of carbonyl compounds through dinitrophenylhydrazone formation. This application is crucial in analytical chemistry for the characterization of aldehydes and ketones in various samples .

Biochemistry

In biochemical research, this compound is employed to study protein modifications. The dinitrophenyl group can react with nucleophilic residues in proteins, allowing researchers to analyze changes in protein structure and function due to post-translational modifications. This is particularly useful in understanding enzyme activities and interactions within biological systems .

Medicine

This compound has potential therapeutic applications. Its ability to modify proteins can be harnessed in drug design and development, particularly for targeting specific pathways or enzymes involved in disease processes . Additionally, it may serve as a diagnostic tool for identifying certain biomarkers associated with diseases.

Industrial Applications

In the industrial context, this compound is utilized in the synthesis of various chemical intermediates and as a standard reference material in analytical methods such as high-performance liquid chromatography (HPLC). Its unique reactivity makes it suitable for quality control and method validation in pharmaceutical manufacturing .

Case Study 1: Protein Dinitrophenylation

A study investigated the dinitrophenylation of hen egg white lysozyme using this compound as a probe. The reaction conditions were optimized across different pH levels (7-11), revealing that dinitrophenylation significantly affected the solubility and activity of lysozyme. The resulting peptide fragments were analyzed using HPLC to determine relative reactivities of individual amino groups .

Case Study 2: Enzyme Activity Modulation

Research demonstrated that modifying enzymes with this compound can lead to altered catalytic properties. By selectively targeting lysine residues within active sites, researchers were able to enhance or inhibit enzyme function, providing insights into enzyme mechanisms and potential therapeutic interventions .

作用機序

The mechanism of action of N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.

類似化合物との比較

L-Lysine Monohydrochloride (CAS 657-27-2)

- Molecular Structure: Simpler derivative with a hydrochloride group replacing the ε-amino hydrogen. Formula: C₆H₁₅ClN₂O₂, molecular weight 182.65 g/mol .

- Key Features : Contains 80% lysine by weight, making it a staple in animal feed for nutritional supplementation. Unlike the DNP derivative, it lacks aromatic or bulky functional groups.

- Applications: Primarily used in agriculture to enhance protein synthesis in livestock. No reported role in enzymatic or metabolic modulation .

N6-(1-Iminoethyl)-L-lysine Dihydrochloride (CAS 150403-89-7)

- Molecular Structure: Features an iminoethyl group (-NH-C(=NH₂)-CH₃) at the ε-position. Formula: C₈H₁₈N₃O₂·2HCl, molecular weight 267.18 g/mol (free base) .

- Key Features: Acts as a potent nitric oxide synthase (NOS) inhibitor, specifically targeting inducible NOS (iNOS). Used in cardiovascular research to study NO-mediated pathways .

- Applications: Critical in preclinical studies for conditions like diabetic cardiomyopathy, where it improves cardiac contractility by modulating NO production .

Furosine Dihydrochloride (CAS N/A)

- Molecular Structure : Contains a furanyl-oxoethyl group attached to lysine. Formula: C₁₂H₂₀Cl₂N₂O₄ , molecular weight 327.20 g/mol .

- Key Features : A Maillard reaction product linked to advanced glycation end-products (AGEs) in food and diabetic pathology. Structurally distinct due to the furan ring .

- Applications : Used to analyze AGE formation in food processing and diabetic complications .

Nalpha-Acetyl-L-lysine 4-Nitroanilide Hydrochloride (CAS 50931-35-6)

- Molecular Structure: Acetylated α-amino group and a 4-nitroanilide moiety. Formula: C₁₄H₂₀ClN₃O₄, molecular weight 329.78 g/mol .

- Key Features : Functions as a chromogenic substrate for proteolytic enzymes like trypsin. The nitroanilide group releases a colored product upon cleavage .

- Applications : Utilized in enzymatic assays to quantify protease activity .

Comparative Analysis: Physicochemical and Functional Properties

Table 1: Physicochemical Properties

Table 2: Functional and Application Differences

Research Findings and Distinctions

- Structural Impact: The 2,4-dinitrophenyl group in the target compound enhances its electron-withdrawing properties, making it useful in UV-Vis spectroscopy and protein labeling. This contrasts with the iminoethyl group in N6-(1-iminoethyl)-L-lysine, which facilitates enzyme inhibition via steric and electronic effects .

- Pharmacological Effects: While N6-(1-iminoethyl)-L-lysine improves cardiac function in diabetic models by reducing NO overproduction , the DNP derivative’s role in metabolic hormone modulation remains less characterized but is speculated to influence energy pathways .

生物活性

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride, a derivative of the amino acid lysine, is recognized for its unique biological and chemical properties. The compound features a 2,4-dinitrophenyl group attached to the nitrogen atom at the sixth position of lysine, making it a valuable tool in biochemical research. Its applications span across various fields including chemistry, biology, and medicine.

- Molecular Formula : C₁₂H₁₆N₄O₆

- Molecular Weight : 348.74 g/mol

- CAS Number : 14401-10-6

- Purity : ≥98.0% (by HPLC) .

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through covalent bonding. The dinitrophenyl group can react with nucleophilic residues in proteins, leading to modifications that can alter their structure and function. This interaction is significant in various biochemical pathways and cellular processes.

Types of Reactions

- Oxidation : Nitro groups can be reduced to amino groups.

- Substitution : The dinitrophenyl group can be replaced by other nucleophiles.

- Hydrolysis : Under acidic or basic conditions, the compound can undergo hydrolysis leading to the cleavage of the dinitrophenyl group .

Biological Activity

This compound has been employed in several biological studies due to its reactivity and ability to modify proteins:

Applications in Research

- Protein Modifications : It is widely used in studies focusing on post-translational modifications of proteins.

- Enzyme Activity Studies : The compound serves as a probe for investigating enzyme activities and mechanisms .

- Diagnostic Tool : Its ability to form stable complexes with proteins makes it useful in diagnostic applications.

Case Studies and Findings

-

Protein Interaction Studies :

- A study demonstrated that this compound effectively modifies specific lysine residues in proteins, impacting their function and stability. This modification can lead to altered enzymatic activity and substrate binding affinity .

- Enzyme Inhibition :

- Therapeutic Potential :

Comparative Analysis with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| N6-(2,4-Dinitrophenyl)-L-lysine | Protein modification, enzyme activity studies | Biochemical research |

| 2,4-Dinitrophenylhydrazine | Detection of carbonyl compounds | Analytical chemistry |

| 2,4-Dinitrophenol | Metabolic stimulant and uncoupler | Biochemical pathways |

Q & A

Basic: What experimental methods are recommended for synthesizing N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride, and how can purity be optimized?

Answer:

Synthesis typically involves selective functionalization of the ε-amino group of L-lysine. A validated approach includes:

- Step 1: React L-lysine hydrochloride with 2,4-dinitrophenyl (DNP) reagents (e.g., 2,4-dinitrofluorobenzene) in alkaline buffer (pH 8–9) to target the ε-amino group .

- Step 2: Purify via column chromatography (silica gel or reverse-phase C18) using gradients of methanol/water or acetonitrile/water to remove unreacted precursors .

- Purity Optimization: Validate using HPLC (C18 column, UV detection at 350–370 nm for DNP absorbance) and confirm via mass spectrometry (ESI-MS) to detect [M+H]⁺ or [M-Cl]⁺ ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。